molecular formula C8H11NO B586940 DL-Phenylethanolamine-d5 CAS No. 1794754-48-5

DL-Phenylethanolamine-d5

Cat. No. B586940
CAS RN: 1794754-48-5
M. Wt: 142.213
InChI Key: ULSIYEODSMZIPX-RALIUCGRSA-N
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Description

DL-Phenylethanolamine-d5 is a biochemical used for proteomics research . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Synthesis Analysis

A synthetic method was developed to construct beta-agonist phenylethanolamine A (PEAA) in good yield with 4-nitrobenzyl bromide as the starting material, which underwent S N 2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction .


Molecular Structure Analysis

The molecular formula of DL-Phenylethanolamine-d5 is C8H6D5NO, and its molecular weight is 142.21 . The structure of Phenylethanolamine, which DL-Phenylethanolamine-d5 is derived from, is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Phenylethanolamines, including DL-Phenylethanolamine-d5, play a central role in medicinal chemistry. They are present in key therapeutic targets and are part of many medicinal chemistry hits and appealing screening compounds .

Safety and Hazards

DL-Phenylethanolamine-d5 is a biochemical for proteomics research. It is not intended for diagnostic or therapeutic use .

Future Directions

The future directions of DL-Phenylethanolamine-d5 and similar compounds involve a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

CAS RN

1794754-48-5

Product Name

DL-Phenylethanolamine-d5

Molecular Formula

C8H11NO

Molecular Weight

142.213

IUPAC Name

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D

InChI Key

ULSIYEODSMZIPX-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)C(CN)O

synonyms

α-(Aminomethyl)benzenemethanol-d5;  α-(Aminomethyl)benzyl Alcohol-d5;  Bisnorephedrine-d5;  (RS)-2-Amino-1-phenylethanol-d5;  (±)-1-Phenylethanolamine-d5;  (±)-2-Amino-1-phenylethanol-d5;  (±)-Phenylethanolamine-d5;  (±)-α-Phenylglycinol-d5;  β-Hydroxyphen

Origin of Product

United States

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